Home > Products > Screening Compounds P141333 > 5-Iminodaunorubicin hydrochloride
5-Iminodaunorubicin hydrochloride - 67324-99-6

5-Iminodaunorubicin hydrochloride

Catalog Number: EVT-1536874
CAS Number: 67324-99-6
Molecular Formula: C27H31ClN2O9
Molecular Weight: 563.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Iminodaunorubicin hydrochloride is a derivative of daunorubicin, an anthracycline antibiotic primarily used in chemotherapy for treating various cancers, particularly acute myeloid leukemia and acute lymphocytic leukemia. This compound exhibits significant anticancer properties, primarily through its action as a DNA topoisomerase II inhibitor, which disrupts DNA replication and transcription processes.

Source

5-Iminodaunorubicin hydrochloride is synthesized from daunorubicin, which is originally derived from the bacterium Streptomyces peucetius. The compound's development stems from efforts to enhance the therapeutic efficacy and reduce the cardiotoxic side effects associated with daunorubicin.

Classification
  • Chemical Class: Anthracycline antibiotic
  • CAS Number: 23541-50-6
  • Molecular Formula: C27H29NO10·HCl
  • Molecular Weight: 563.99 g/mol
Synthesis Analysis

Methods

The synthesis of 5-Iminodaunorubicin hydrochloride involves several steps that typically include:

  1. Extraction: Daunorubicin is extracted from fermentation broths using solvents such as n-butanol and chloroform.
  2. Purification: The crude product undergoes purification through column chromatography, often using silica gel as the stationary phase and a mixture of chloroform, methanol, and formic acid as the mobile phase.
  3. Crystallization: The purified compound is crystallized from suitable solvents like acetone or methanol to yield the hydrochloride salt form.

Technical Details

The extraction process typically yields a crude product containing about 60-62% active ingredient. Further purification steps can enhance this purity to above 98% through careful solvent management and chromatography techniques .

Molecular Structure Analysis

Structure

5-Iminodaunorubicin hydrochloride features a complex structure characteristic of anthracyclines, including:

  • Core Structure: A tetracyclic ring system with multiple hydroxyl groups.
  • Functional Groups: An imino group that distinguishes it from its parent compound, daunorubicin.

Data

  • InChI Key: GUGHGUXZJWAIAS-CFCXLQPVSA-N
  • SMILES Notation: NC1CC(O[C@H]2CC@@(O)CC3=C2C(O)=C5C(C(C4=CC=CC(OC)=C4C5=O)=O)=C3O)OC(C)C1O.Cl
Chemical Reactions Analysis

Reactions

5-Iminodaunorubicin hydrochloride can participate in various chemical reactions typical of anthracyclines, including:

  • Intercalation with DNA: The compound can intercalate between base pairs in DNA, disrupting replication and transcription.
  • Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex after the enzyme cleaves the DNA strand, preventing re-ligation and leading to DNA fragmentation.

Technical Details

The interaction with topoisomerase II is crucial for its anticancer activity, as it inhibits the enzyme's ability to manage DNA supercoiling, essential for DNA replication .

Mechanism of Action

The mechanism of action of 5-Iminodaunorubicin hydrochloride involves several key processes:

  1. DNA Intercalation: The compound inserts itself between DNA base pairs, causing structural distortions.
  2. Topoisomerase II Stabilization: It binds to the topoisomerase II enzyme-DNA complex after the enzyme has cleaved the DNA strand but before it can reseal it.
  3. Inhibition of Transcription and Replication: This stabilization prevents DNA from being resealed, effectively halting replication and leading to cell death.

Data

Studies indicate that this mechanism results in significant inhibition of RNA and DNA synthesis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-brown crystalline powder.
  • Solubility: Soluble in water (up to 50 mg/mL), with limited solubility in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to light; should be stored in desiccated conditions at low temperatures (+4°C).
  • Purity Specifications: ≥98% purity as determined by high-performance liquid chromatography.
Applications

5-Iminodaunorubicin hydrochloride is primarily used in scientific research and clinical applications related to cancer treatment:

  • Chemotherapy Agent: Effective against various forms of leukemia and lymphoma.
  • Research Applications: Studies on drug resistance mechanisms in cancer cells; exploration of novel delivery systems for targeted therapy.
  • Potential Novel Uses: Investigated for its ability to enhance viral vector transduction in gene therapy applications .
Introduction to Anthracycline Derivatives and 5-Iminodaunorubicin Hydrochloride

Historical Context of Anthracycline Development in Oncology

Anthracyclines represent a cornerstone of cancer chemotherapy since the 1960s, originating from the isolation of Streptomyces peucetius bacteria. Daunorubicin (initially termed "daunomycin") was the first clinically significant anthracycline, discovered in soil samples near Italy’s Castel del Monte. It demonstrated potent activity against leukemias and lymphomas but revealed severe dose-limiting cardiotoxicity in clinical use by 1967 [3] [7]. Doxorubicin (adriamycin), a hydroxylated derivative isolated from a mutated strain (S. peucetius var. caesius) in 1967, broadened the utility of anthracyclines to solid tumors but exacerbated cardiac risks [1] [7]. These discoveries catalyzed efforts to develop analogues retaining efficacy while mitigating toxicity, leading to semi-synthetic derivatives like epirubicin and idarubicin. Despite 50 years of research, anthracyclines remain irreplaceable for 32–70% of breast cancer, lymphoma, and pediatric cancer patients, underscoring the urgency for safer variants [1].

Structural Evolution from Daunorubicin to 5-Iminodaunorubicin

The chemical scaffold of anthracyclines comprises a tetracyclic anthraquinone core linked to the amino sugar daunosamine. Daunorubicin’s structure includes a quinone moiety in ring B (position 5), critical for redox cycling but implicated in reactive oxygen species (ROS)-mediated cardiotoxicity [1] [3]. 5-Iminodaunorubicin hydrochloride (5-ID; C₂₇H₃₁ClN₂O₉) emerged as a rationally designed analogue through quinone modification. Synthesized in 1979 via treatment of daunorubicin with methanolic ammonia, it replaces the quinone carbonyl (C=O) at position 5 with an imine group (C=NH⁺·Cl⁻) [2] [4]. This alteration conserves the planar chromophore essential for DNA intercalation but disrupts redox activity [4].

Table 1: Physicochemical Comparison of Daunorubicin and 5-Iminodaunorubicin

PropertyDaunorubicin HCl5-Iminodaunorubicin HCl
Molecular FormulaC₂₇H₃₀ClNO₁₀C₂₇H₃₁ClN₂O₉
Molecular Weight563.98 g/mol563.00 g/mol
CAS Number23541-50-667324-99-6
Key Functional GroupQuinone (C5=O)Imino-quinone (C5=NH⁺)
SolubilitySoluble in water/DMSOSoluble in DMSO (>230 mg/mL), moderately soluble in water (~8.3 mg/mL) [4] [6]

Rationale for Quinone-Modified Analogues in Reducing Cardiotoxicity

Cardiotoxicity in anthracyclines is dose-dependent and cumulative, driven primarily by two mechanisms:

  • ROS Generation: The quinone group undergoes enzymatic reduction (e.g., via NADPH dehydrogenase) to semiquinone, which reacts with oxygen to produce superoxides. These radicals overwhelm cardiac antioxidant defenses (low catalase/SOD levels), causing lipid peroxidation and mitochondrial dysfunction [1] [2].
  • Topoisomerase IIβ Inhibition: Anthracyclines poison topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks and apoptosis [1].

5-Iminodaunorubicin directly addresses the first mechanism. The imine substitution at C5 abolishes the quinone’s capacity for one-electron reductions, thereby eliminating semiquinone/ROS formation. Studies confirm:

  • Non-mutagenic Profile: Unlike daunorubicin, 5-ID is negative in the Ames test, indicating reduced genotoxicity via ROS [2].
  • Cardiotoxicity Mitigation: Rat models show 5-ID lacks daunorubicin’s electrocardiographic disturbances (QRS widening, prolonged QTc interval) at equimolar doses [2] [4].
  • Sustained Cytotoxicity: Despite reduced redox activity, 5-ID retains antitumor efficacy by intercalating DNA and inducing strand breaks via topoisomerase II poisoning, akin to parent compounds [4].

Table 2: Biological Activity Profile of 5-Iminodaunorubicin

ParameterFindings
Antitumor Activity- Inhibits murine leukemia L1210 cells [2] - Causes protein-concealed DNA strand breaks via topoisomerase II inhibition [4]
Cardiotoxicity- No significant QRS/QTc changes in rats (1–16 mg/kg) [2] - Absent quinone redox cycling [4]
Mechanistic EdgeRetains DNA intercalation while avoiding ROS generation [2] [4]

This targeted modification exemplifies structure-activity relationship (SAR) optimization—decoupling efficacy from toxicity—while providing a template for next-generation anthracyclines.

Properties

CAS Number

67324-99-6

Product Name

5-Iminodaunorubicin hydrochloride

IUPAC Name

(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride

Molecular Formula

C27H31ClN2O9

Molecular Weight

563.0 g/mol

InChI

InChI=1S/C27H30N2O9.ClH/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29;/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,23+,27-;/m0./s1

InChI Key

KVTVLWOKIDKIQL-KOFUDPRISA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Synonyms

5-iminodaunomycin
5-iminodaunorubicin
5-iminodaunorubicin hydrochloride
NSC-254681

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.